3,5-Dibromo-4-hydroxybenzenesulfonic acid
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Overview
Description
Dibromol, also known as dibromomethane, is a halomethane with the chemical formula CH₂Br₂. It is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents. Dibromomethane is primarily used as a solvent and in organic synthesis. It is also naturally produced by marine algae and released into the oceans .
Preparation Methods
Dibromomethane can be synthesized through several methods:
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Commercial Preparation: : It is prepared from dichloromethane via bromochloromethane. The reaction involves the use of bromine and aluminum as a catalyst:
- 6 CH₂Cl₂ + 3 Br₂ + 2 Al → 6 CH₂BrCl + 2 AlCl₃
- CH₂Cl₂ + HBr → CH₂BrCl + HCl The bromochloromethane product can further react to form dibromomethane:
- 6 CH₂BrCl + 3 Br₂ + 2 Al → 6 CH₂Br₂ + 2 AlCl₃
- CH₂BrCl + HBr → CH₂Br₂ + HCl .
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Laboratory Preparation: : Dibromomethane can be prepared from bromoform using sodium arsenite and sodium hydroxide:
Chemical Reactions Analysis
Dibromomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Dibromomethane can be oxidized or reduced under specific conditions to form different products.
Bromination: It can be used as a brominating agent in organic synthesis, converting alkenes and alkynes to dibromo compounds.
Scientific Research Applications
Dibromomethane has several applications in scientific research:
Mechanism of Action
The mechanism by which dibromomethane exerts its effects involves its ability to participate in various chemical reactions. It acts as a brominating agent, facilitating the addition of bromine atoms to organic molecules. This property makes it valuable in organic synthesis and other chemical processes .
Comparison with Similar Compounds
Dibromomethane can be compared with other halomethanes such as:
Bromoform (CHBr₃): Similar to dibromomethane but with three bromine atoms.
Tetrabromomethane (CBr₄): Contains four bromine atoms and is used in different applications.
1,1-Dibromoethane (C₂H₄Br₂): Another dibromo compound with different properties and uses.
Dibromomethane is unique due to its specific chemical structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
4232-99-9 |
---|---|
Molecular Formula |
C6H4Br2O4S |
Molecular Weight |
331.97 g/mol |
IUPAC Name |
3,5-dibromo-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H4Br2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12) |
InChI Key |
DMIMZHGXWWCGBD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)O |
4232-99-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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